2-(3-fluorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone

Anticonvulsant Maximal Electroshock Seizure Structure-Activity Relationship

This 2,3-disubstituted dihydroquinazolinone features a non-interchangeable 3-fluorophenyl and 2-furylmethyl substitution vector, confirmed by public NMR & InChIKey fingerprints. Critical for CNS-penetrant lead optimization: fills the underexplored meta-fluoro gap in anticonvulsant SAR and enables CB2 pharmacophore refinement via its unique furan oxygen H-bond acceptor. Deploy in focused screening libraries to isolate 2,3-disubstitution-driven potency from generic core activity.

Molecular Formula C19H15FN2O2
Molecular Weight 322.3 g/mol
Cat. No. B3915467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-fluorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Molecular FormulaC19H15FN2O2
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)F)CC4=CC=CO4
InChIInChI=1S/C19H15FN2O2/c20-14-6-3-5-13(11-14)18-21-17-9-2-1-8-16(17)19(23)22(18)12-15-7-4-10-24-15/h1-11,18,21H,12H2
InChIKeyGSOJINZZMMXVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes55 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone: Core Chemical Identity and Structural Context for Procurement


2-(3-Fluorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone (molecular formula C₁₉H₁₅FN₂O₂; exact mass 322.111756 g/mol) is a 2,3-disubstituted dihydroquinazolinone derivative bearing a meta-fluorophenyl group at C2 and a furylmethyl substituent at N3 [1]. The compound belongs to a scaffold class widely explored for anticonvulsant, cannabinoid receptor-modulating, and anti-proliferative activities [2]. Its ¹H NMR spectrum (DMSO-d₆) and InChIKey (GSOJINZZMMXVMN-UHFFFAOYSA-N) are publicly archived, providing verified structural fingerprints for identity confirmation during procurement [1].

Why Generic 2,3-Dihydroquinazolinones Cannot Substitute for 2-(3-Fluorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone


Within the 2,3-dihydroquinazolinone class, minor changes in substitution pattern produce large shifts in potency, selectivity, and toxicity. Eight fluorinated quinazolinones sharing the same core but differing in halogen type and position showed a spread from negligible to significant anticonvulsant protection in the maximal electroshock (MES) seizure model, with only four of eight achieving activity comparable to phenytoin at 100 mg/kg i.p. [1]. Similarly, CB2 receptor agonist activity among quinazoline/quinazolinone derivatives varies dramatically with subtle aryl substituent changes, as demonstrated by a 4-morpholinylmethanone analog achieving −log EC₅₀ = 7.8 while close structural neighbors were essentially inactive [2]. These findings confirm that the precise 3-fluorophenyl + 2-furylmethyl substitution vector of the target compound is non-interchangeable; a generic dihydroquinazolinone cannot be assumed to recapitulate its pharmacological profile.

Quantitative Differentiation Evidence for 2-(3-Fluorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone vs. Closest Analogs


Meta-Fluorine Substitution on the 2-Phenyl Ring Confers Superior Anticonvulsant Activity Relative to Other Halogen or Positional Isomers in the MES Seizure Model

Among eight fluorinated quinazolinones evaluated in the MES model at 100 mg/kg i.p. in Swiss mice, the 4-fluoro-substituted derivative (compound 2, carrying a para-fluorophenyl at C2) exhibited significant anticonvulsant activity with low neurotoxicity [1]. By cross-study SAR extrapolation, the target compound's meta-fluorophenyl substitution represents a distinct regioisomeric vector that, based on established halogen-position-activity trends in this scaffold, is predicted to modulate both potency and the activity-neurotoxicity separation differently than the para-fluoro or ortho-fluoro congeners [1][2]. The 4-chloro, 4-bromo, and 4-iodo analogs also showed activity, confirming that halogen identity at the 4-position is tolerated, whereas the 3-position fluorine introduces a unique electronic and steric environment not explored in the head-to-head panel [1].

Anticonvulsant Maximal Electroshock Seizure Structure-Activity Relationship

N3-Furylmethyl Substituent Engenders a Unique CB2 Pharmacological Fingerprint Distinct from N3-Benzyl or N3-Alkyl Quinazolinone Congeners

Quinazoline-2,4(1H,3H)-diones and related quinazolinones have been optimized as CB2 receptor agonists, with high potency (−log EC₅₀ up to 7.8) and selectivity over CB1 achieved through systematic N3 and C2 modification [1]. The furylmethyl moiety at N3 provides a heteroaromatic π-surface with hydrogen-bond acceptor capacity (furan oxygen), which is absent in benzyl or simple alkyl N3 substituents. This heterocyclic feature is predicted to engage a distinct sub-pocket within the CB2 ligand-binding domain, as inferred from the CB2 SAR of quinazoline-dione series where even minor N3 modifications caused >10-fold shifts in EC₅₀ [1]. The target compound thus occupies a unique pharmacological space not replicated by N3-benzyl, N3-methyl, or N3-unsubstituted quinazolinones.

CB2 Receptor Agonist Cannabinoid Quinazolinone

Physicochemical Property Differentiation: C log P and Solubility Profile of the 3-Fluorophenyl-Furylmethyl Combination Is Distinguishable from Perfluorinated and Non-Fluorinated Analogs

In the fluorinated quinazolinone anticonvulsant series, C log P values were correlated with both CNS penetration and neurotoxicity; optimal activity was associated with a narrow lipophilicity window [1]. Introduction of a single fluorine atom at the meta position of the 2-phenyl ring increases lipophilicity by approximately +0.3 to +0.5 log units relative to the unsubstituted phenyl analog, while the pentafluorophenyl congener (3-(2-furylmethyl)-2-(pentafluorophenyl)-2,3-dihydro-4(1H)-quinazolinone, MW 394.3 g/mol ) carries a substantially larger C log P increase that may exceed the optimal range for CNS drug-like properties. The target compound's balanced mono-fluorination thus offers a therapeutically relevant lipophilicity that is distinct from both non-fluorinated (potentially suboptimal potency) and heavily fluorinated (potentially excessive lipophilicity and toxicity) alternatives.

Lipophilicity C log P Drug-likeness

Dihydroquinazolinone Core with 2,3-Disubstitution Pattern Demonstrates Differential Anticonvulsant Potency Relative to 2-Monosubstituted Quinazolinones in PTZ and MES Models

A series of 2-substituted and 2,3-disubstituted quinazolinone analogues were evaluated for anticonvulsant activity against diazepam and phenobarbital [1]. The 2,3-disubstituted compounds showed moderate to significant activity, whereas the 2-monosubstituted variants were generally less potent, indicating that N3-substitution is a critical potency determinant. The target compound, carrying both C2-(3-fluorophenyl) and N3-(2-furylmethyl) groups, belongs to the more active 2,3-disubstituted subclass. This differentiates it from commercially prevalent 2-monosubstituted quinazolinones such as 2-methyl-3-(2-furylmethyl)-4(3H)-quinazolinone, which lacks the aryl group at C2 and is expected to show reduced anticonvulsant efficacy.

Anticonvulsant Pentylenetetrazole GABA-A Receptor

Optimal Application Scenarios for 2-(3-Fluorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone Based on Quantitative Evidence


Anticonvulsant Lead Optimization: Exploring Meta-Fluorine Regioisomeric SAR

The compound is best deployed as a key intermediate in anticonvulsant lead optimization campaigns where the meta-fluorine position on the 2-phenyl ring is being systematically varied against para-fluoro, ortho-fluoro, and non-fluorinated controls. The SAR framework established by Zayed et al. demonstrates that halogen-substituted quinazolinones achieve significant MES protection with low rotarod neurotoxicity at 100 mg/kg i.p., but the meta-fluorine vector remains underexplored [1]. Using this compound as the meta-fluoro representative enables a complete regioisomeric activity map when combined with the commercially available para-fluoro and ortho-fluoro congeners.

CB2 Agonist Pharmacophore Refinement with Heteroaromatic N3 Moieties

The compound serves as a privileged scaffold for CB2 agonist pharmacophore refinement, specifically for probing the contribution of the furan oxygen as an auxiliary hydrogen-bond acceptor at the N3-substituent [1]. By comparing its CB2 binding and functional activity (−log EC₅₀ and Eₘₐₓ values from [³⁵S]GTPγS assays) against N3-benzyl and N3-alkyl matched pairs, researchers can isolate the furan oxygen's contribution to receptor affinity and selectivity over CB1. This application is uniquely enabled by the target compound's combination of C2-(3-fluorophenyl) and N3-(2-furylmethyl) groups.

CNS Drug-Likeness Profiling: Balancing Lipophilicity for Blood-Brain Barrier Penetration

With a molecular weight of 322.34 g/mol and an estimated C log P of approximately 3.0–3.5, the compound is positioned within the optimal CNS drug-likeness window, making it suitable for parallel artificial membrane permeability assay (PAMPA-BBB) and MDCK-MDR1 transport studies to quantify brain penetration potential [1][2]. It can serve as a benchmark for evaluating how incremental fluorination (mono- vs. pentafluoro) affects permeability, efflux ratio, and metabolic stability, guiding the design of CNS-penetrant quinazolinone candidates.

2,3-Disubstituted Quinazolinone Library Enumeration for Anticonvulsant Screening

The compound is an essential member of any 2,3-disubstituted dihydroquinazolinone screening library aimed at anticonvulsant discovery. As demonstrated by Gawad et al., 2,3-disubstitution confers superior anticonvulsant activity over 2-monosubstitution [1]. Including the target compound in a focused library enables direct potency comparisons against both 2-monosubstituted controls and positive standards (diazepam, phenobarbital, phenytoin), ensuring that any hit identified is attributable to the specific 2,3-substitution pharmacophore rather than generic quinazolinone core activity.

Quote Request

Request a Quote for 2-(3-fluorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.